molecular formula C44H30Cl3FeN4 B579580 Iron(III) meso-tetraphenylporphine chloride CAS No. 16456-81-8

Iron(III) meso-tetraphenylporphine chloride

Cat. No.: B579580
CAS No.: 16456-81-8
M. Wt: 776.947
InChI Key: QDTNPIPZGCOFPA-UHFFFAOYSA-K
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Description

Iron(III) meso-tetraphenylporphine chloride (FeTPPCl) is a metalloporphyrin complex with the molecular formula Fe(C₄₄H₂₈N₄)Cl and a molecular weight of 704.03 g/mol . It features a central Fe(III) ion coordinated to a tetraphenylporphyrin macrocycle and an axial chloride ligand. This compound is widely studied for its catalytic properties, particularly in the oxygen reduction reaction (ORR) in alkaline media, where it serves as a model system to elucidate inner-sphere vs. outer-sphere electron transfer mechanisms . Additionally, FeTPPCl is utilized in fluorescence-based gas sensors when combined with TiO₂ nanoparticles, leveraging its optical properties for volatile organic compound (VOC) detection .

Properties

IUPAC Name

iron(3+);5,10,15,20-tetraphenyl-21,22-dihydroporphyrin;trichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H30N4.3ClH.Fe/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;;;;/h1-28,45-46H;3*1H;/q;;;;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDTNPIPZGCOFPA-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9)N3.[Cl-].[Cl-].[Cl-].[Fe+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H30Cl3FeN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20936958
Record name Iron(3+) chloride--5,10,15,20-tetraphenylporphyrin (1/3/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

776.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16456-81-8
Record name Iron(3+) chloride--5,10,15,20-tetraphenylporphyrin (1/3/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20936958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,10,15,20-tetraphenyl-21H,23H-porphine iron(III) chloride
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Preparation Methods

Reaction Conditions and Optimization

The reaction is typically conducted in anhydrous dichloromethane or chloroform under inert atmospheric conditions to prevent oxidation or hydrolysis. A molar ratio of 1:1.2 (H₂TPP:FeCl₃) is employed to ensure complete metalation, with reflux durations ranging from 4 to 24 hours. Post-reaction, the crude product is precipitated by slow evaporation or solvent addition, yielding a purple solid.

Critical Parameters:

  • Solvent Selection: Dichloromethane and chloroform are preferred due to their high solubility for both H₂TPP and FeCl₃.

  • Temperature: Reflux at 40–60°C accelerates metalation without degrading the porphyrin macrocycle.

  • Purification: Recrystallization from ethanol or tetrahydrofuran (THF) removes unreacted FeCl₃, yielding >97% purity as confirmed by HPLC and chelometric titration.

Characterization Data

  • UV-Vis Spectroscopy: The Soret band at 414–418 nm (ε ≥ 100,000 M⁻¹cm⁻¹ in THF) confirms successful metalation.

  • FTIR: Absence of N–H stretches (3300–3500 cm⁻¹) and presence of Fe–Cl vibrations (381 cm⁻¹) validate coordination.

Self-Metalation on Magnesium Oxide Thin Films

A novel solid-phase method involves the self-metalation of H₂TPP on ultrathin MgO(001) films, driven by charge transfer at the molecule-substrate interface. This approach eliminates the need for soluble Fe³⁺ salts and enables precise control over molecular orientation.

Mechanistic Insights

Electron tunneling from the MgO/Ag support into the porphyrin’s LUMO facilitates deprotonation of H₂TPP, followed by Fe³⁺ insertion from MgO lattice vacancies. The process is thermodynamically favored on defect-free MgO terraces due to interfacial rumpling and reduced surface-molecule distances.

Experimental Protocol:

  • Substrate Preparation: MgO(001) films (2–3 monolayers thick) are epitaxially grown on Ag(100) substrates.

  • Adsorption: H₂TPP is deposited via physical vapor deposition under ultrahigh vacuum.

  • Annealing: Heating to 150–200°C promotes metalation over 1–2 hours.

Advantages:

  • Avoids solvent contamination.

  • Yields monolayer Fe(III)TPP-Cl with defined orientation for surface science studies.

Counterion Exchange from Fe(III)TPP-Cl to Hexafluorophosphate

Post-synthetic modification of Fe(III)TPP-Cl allows for counterion substitution, enhancing solubility in polar aprotic solvents. A representative procedure involves replacing Cl⁻ with PF₆⁻ using silver hexafluorophosphate (AgPF₆).

Synthesis Steps

  • Reaction Setup: Fe(III)TPP-Cl (0.116 mmol) and AgPF₆ (0.116 mmol) are stirred in dichloromethane (12 mL) for 12 hours under dark conditions.

  • Workup: Filtration removes AgCl byproduct, followed by solvent evaporation to yield Fe(III)TPP-PF₆ as a purple solid.

Characterization:

  • FTIR: Disappearance of Fe–Cl stretch (381 cm⁻¹) and emergence of PF₆⁻ vibrations (740–840 cm⁻¹) confirm successful exchange.

  • Elemental Analysis: Consistent with theoretical values for C₄₄H₂₈F₆FeN₄P (MW: 838.46 g/mol).

Template-Directed Synthesis Using Iron(III) Salts

Template-assisted methods employ Fe(III) salts (e.g., Fe(CH₃COO)₃) to guide porphyrin assembly, though this approach is less common for Fe(III)TPP-Cl. Analogous protocols for zinc porphyrins suggest potential adaptations:

  • Reaction: H₂TPP and Fe(CH₃COO)₃ are refluxed in a methanol-chloroform mixture (1:1 v/v) under N₂.

  • Isolation: Solvent removal and recrystallization from ethanol yield the metalloporphyrin.

Challenges:

  • Competing hydrolysis of Fe³⁺ in protic solvents necessitates strict anhydrous conditions.

  • Lower yields (~70%) compared to FeCl₃-based routes.

Purification and Characterization Techniques

Purification Protocols

  • Recrystallization: Ethanol or THF removes residual metal salts, achieving ≥97.0% purity (HPLC).

  • Column Chromatography: Silica gel with dichloromethane/methanol (95:5) eluent isolates Fe(III)TPP-Cl from chlorin byproducts.

Analytical Methods

TechniqueParametersKey Findings
HPLC C18 column, THF/acetonitrile (70:30)Purity ≥97.0 area%
Chelometric Titration EDTA, Eriochrome Black T indicatorFe³⁺ content ≥97.0%
UV-Vis THF, λ = 414–418 nmε ≥ 100,000 M⁻¹cm⁻¹
XPS Mg Kα radiationFe 2p₃/₂ binding energy = 710.8 eV

Chemical Reactions Analysis

Types of Reactions

Iron(III) meso-tetraphenylporphine chloride undergoes various types of chemical reactions, including:

    Oxidation: The iron center can be oxidized, changing its oxidation state.

    Reduction: The iron center can also be reduced, often involving electron transfer reactions.

    Substitution: Ligands around the iron center can be substituted with other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents such as sodium borohydride (NaBH4). The reactions are typically carried out under controlled temperature and solvent conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state iron complexes, while reduction reactions may produce lower oxidation state complexes.

Scientific Research Applications

Iron(III) meso-tetraphenylporphine chloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which iron(III) meso-tetraphenylporphine chloride exerts its effects involves the coordination of the iron center with various ligands. This coordination can facilitate electron transfer reactions, making the compound an effective catalyst. The molecular targets and pathways involved depend on the specific application, such as catalysis or sensing.

Comparison with Similar Compounds

Structural and Functional Variations

Central Metal Ion Effects

The choice of metal center significantly influences electronic properties, redox activity, and applications:

  • Mn(III) Meso-Tetraphenylporphine Chloride: Molecular Formula: C₄₄H₂₈ClMnN₄; Molecular Weight: 703.11 g/mol . Mn(III) derivatives also exhibit catalytic activity in olefin epoxidation and oxidative coupling reactions .
  • Cr(III) Tetraphenylporphine Chloride: Molecular Formula: (C₄₄H₂₈N₄)CrCl; Molecular Weight: 720.23 g/mol . Cr(III) complexes act as ionophores for salicylate detection, highlighting their specificity in sensing applications, unlike FeTPPCl’s broader catalytic roles .
  • Al(III)/In(III) Meso-Tetraphenylporphine Complexes :
    • These Group 13 metal porphyrins exhibit exceptional stability under electron impact in mass spectrometry, attributed to strong metal-ligand bonds. Their axial ligands (Cl⁻ or OH⁻) influence dissociation kinetics, contrasting with FeTPPCl’s chloride-dominated reactivity .
Substituent Effects

Functional groups on the porphyrin periphery dictate solubility, intermolecular interactions, and application scope:

  • Fe(III) Meso-Tetra(4-carboxyphenyl)porphine Chloride: Molecular Formula: C₄₈H₂₈ClFeN₄O₈; Molecular Weight: 880.06 g/mol . Carboxyl groups enable coordination with metal-organic frameworks (MOFs), enhancing applications in nanofiltration and lignin oxidation. This contrasts with FeTPPCl’s phenyl groups, which favor π-π stacking in catalytic systems .
  • Iron(III) Meso-Tetrakis(4-alkoxyphenyl)porphyrin Chloride :
    • Alkoxy substituents confer liquid crystalline behavior, a property absent in FeTPPCl. These derivatives display enantiotropic mesophases, broadening their utility in optical materials .

Comparative Data Table

Compound Metal Molecular Formula Molecular Weight (g/mol) Key Applications Notable Properties
FeTPPCl Fe(III) Fe(C₄₄H₂₈N₄)Cl 704.03 ORR catalysis, VOC sensors Model for inner-sphere electron transfer
Mn(III) TPPCl Mn(III) C₄₄H₂₈ClMnN₄ 703.11 Optoelectronics, epoxidation High catalytic activity in H₂ generation
Fe(III) TCPPCl (carboxyl derivative) Fe(III) C₄₈H₂₈ClFeN₄O₈ 880.06 MOFs, biomolecule oxidation Enhanced coordination capability
Cr(III) TPPCl Cr(III) (C₄₄H₂₈N₄)CrCl 720.23 Salicylate ionophores Selective sensing
Al(III)/In(III) TPPCl Al/In (X)MTPP (X=Cl, OH) ~650–750 Mass spectrometry studies Electron-impact stability

Mechanistic and Stability Comparisons

  • Catalytic Mechanisms: FeTPPCl promotes a 4e⁻ ORR pathway via inner-sphere electron transfer, whereas Mn(III) derivatives favor 2e⁻ pathways in epoxidation due to differing redox potentials .
  • Stability : Al(III)/In(III) porphyrins resist fragmentation under electron impact , while FeTPPCl undergoes fragmentation in high-energy collisions (e.g., with Kr⁺ ions) .

Biological Activity

Iron(III) meso-tetraphenylporphine chloride (Fe(III)TPPCl) is a metalloporphyrin that has garnered significant attention due to its diverse biological activities and potential applications in catalysis and medicine. This article explores the biological activity of Fe(III)TPPCl, focusing on its mechanisms of action, catalytic properties, and implications for therapeutic uses.

Overview of this compound

Fe(III)TPPCl is synthesized through the metalation of meso-tetraphenylporphyrin with iron(II) chloride. It exhibits a complex structure characterized by a porphyrin ring coordinated to an iron ion, which plays a crucial role in its reactivity and biological functions. The compound is known for its stability and ability to undergo redox reactions, making it an ideal candidate for various applications in chemistry and biology.

1. Catalytic Properties

Fe(III)TPPCl has been extensively studied for its catalytic capabilities, particularly in the oxidation of organic substrates. One notable study demonstrated that it acts as an effective catalyst for the oxidation of indole-3-acetic acid using peroxomonosulfate (oxone) in an aqueous acetonitrile medium. The reaction kinetics revealed a first-order dependency on both the substrate and oxidant, while the order with respect to the catalyst was found to be fractional, indicating complex interaction dynamics .

2. Oxygen Reduction Reaction (ORR)

Another significant aspect of Fe(III)TPPCl is its role in catalyzing the oxygen reduction reaction (ORR). Research indicates that Fe(III)TPPCl can facilitate electron transfer processes, which are critical in energy conversion applications such as fuel cells. The electrochemical behavior of Fe(III)TPPCl has been characterized by multiple one-electron transfers, leading to the formation of catalytically active iron(0) species . The stability and efficiency of these reactions are influenced by various factors, including solvent choice and the presence of halides .

Case Study 1: Oxidation of Indole-3-Acetic Acid

A mechanistic study on the oxidation of indole-3-acetic acid catalyzed by Fe(III)TPPCl revealed important insights into its catalytic efficiency. The study found that increasing the concentration of acetonitrile decreased the reaction rate, suggesting that solvent interactions play a significant role in the catalytic process. Additionally, activation and thermodynamic parameters were computed, providing a deeper understanding of the reaction mechanism .

Case Study 2: Electrochemical Applications

In the context of redox flow batteries (RFBs), Fe(III)TPPCl has been evaluated for its electrochemical properties relevant to energy storage technologies. The compound's ability to undergo reversible redox transitions makes it suitable for use as an active material in RFBs, where charge storage capacity and stability are critical . Studies have shown that modifications to the porphyrin structure can enhance its electrochemical performance, highlighting the potential for tailored applications in energy systems .

Research Findings Summary

Study Focus Key Findings
Kinetics StudyCatalytic OxidationFirst-order kinetics; fractional order with respect to catalyst; solvent effects observed.
ORR MechanismElectrochemistryMultiple one-electron transfers; formation of active Fe(0); solvent and halide effects on reversibility.
RFB ApplicationsEnergy StorageHigh stability and electrochemical performance; potential for structural modifications to enhance activity.

Q & A

Q. What are the optimal synthetic routes for preparing Iron(III) meso-tetraphenylporphine chloride, and how can yield and purity be validated?

this compound is typically synthesized via metallation of meso-tetraphenylporphyrin (TPP) with FeCl₃. Two high-yield routes (97% and 99%) involve refluxing TPP with FeCl₃ in anhydrous dimethylformamide (DMF) under nitrogen, followed by purification via column chromatography. Yield optimization requires strict control of stoichiometry (FeCl₃:TPP molar ratio ~3:1) and reaction time (6–8 hours). Purity validation employs UV-Vis spectroscopy (Soret band at ~420 nm, Q-bands at 515, 550, 590 nm) and elemental analysis (C, H, N, Fe, Cl). Contaminants like chlorin (1–3%) can be detected via HPLC with a C18 column .

Q. How should researchers handle and store this compound to ensure stability and safety?

The compound is hygroscopic and light-sensitive. Store in amber vials under inert gas (Ar/N₂) at –20°C. Safety protocols include using PPE (gloves, lab coat) due to potential respiratory and skin irritation. Spills should be neutralized with sodium bicarbonate and disposed of as hazardous waste. Avoid exposure to strong acids/bases, which may degrade the porphyrin macrocycle .

Q. What spectroscopic techniques are critical for characterizing its electronic and structural properties?

  • UV-Vis Spectroscopy : Confirms metalloporphyrin formation via Soret and Q-band positions.
  • EPR (Electron Paramagnetic Resonance) : Identifies Fe(III) oxidation state (high-spin, g6.0g \sim 6.0).
  • X-ray Crystallography : Resolves axial chloride ligand geometry (monoclinic, space group P21/nP2_1/n, β=90.48\beta = 90.48^\circ) .
  • Magnetic Susceptibility : Quantifies paramagnetic behavior (µₑff ~5.9 BM) .

Advanced Research Questions

Q. How does axial ligand substitution impact catalytic activity in oxidation reactions?

The axial chloride ligand in Fe(III)-TPPCl can be substituted with weaker field ligands (e.g., OAc⁻, NO₂⁻) to modulate redox potential. For example, replacing Cl⁻ with acetate shifts the Fe³⁺/Fe²⁺ redox potential by ~200 mV, enhancing catalytic activity in alkene epoxidation. Kinetic studies (stopped-flow spectroscopy) reveal ligand dissociation rates (koffk_{off}) correlate with turnover frequency (TOF) .

Q. What experimental strategies resolve contradictions in reported catalytic efficiencies for oxygen reduction reactions (ORR)?

Discrepancies in ORR activity (e.g., half-wave potential variability of ±50 mV) arise from differences in electrode modification (e.g., drop-casting vs. electropolymerization) and support materials (glassy carbon vs. graphene oxide). Controlled studies should standardize:

  • Electrode Preparation : Use identical loadings (0.1 mg/cm²) and binder (Nafion) ratios.
  • Electrolyte pH : Maintain pH 7.0 (PBS buffer) to avoid porphyrin protonation.
  • Mass Transport : Rotating disk electrode (RDE) at 1,600 rpm .

Q. How can computational methods (DFT, MD) guide the design of Fe(III)-TPPCl-based sensors?

Density Functional Theory (DFT) calculates binding energies between Fe(III)-TPPCl and analytes (e.g., NO, CO). For example, Fe–NO binding energy (~1.8 eV) predicts selectivity over CO. Molecular Dynamics (MD) simulations model sensor interfaces (e.g., TiO₂ nanocomposites), optimizing porosity for analyte diffusion. Validation via fluorescence quenching experiments shows TiO₂ enhances NO detection limits by 10× (0.1 ppm vs. 1 ppm for pure porphyrin films) .

Q. What mechanisms explain its role in signal amplification for electrochemical miRNA biosensors?

In biosensors for miRNA-182-5p, Fe(III)-TPPCl acts as a photoelectrochemical (PEC) sensitizer. When hybridized with Mn(III)-porphyrin-labeled DNA probes, it generates excitons under visible light (λ = 450 nm). The Fe³⁺/Mn³⁺ redox couple amplifies photocurrent by 50% via interfacial electron transfer. Signal-to-noise ratios improve further with toehold-mediated strand displacement (TSD) and polymerization/isomerization cycling (PICA), achieving detection limits of 0.2 fM .

Q. How do solvent polarity and axial ligation affect its photophysical properties?

Solvent polarity shifts emission maxima (e.g., λₑₘ = 650 nm in DMF vs. 640 nm in toluene) due to Stark effect modulation of π–π* transitions. Axial ligand field strength (Cl⁻ > Br⁻ > I⁻) alters fluorescence quantum yield (Φ = 0.12 for Cl⁻ vs. 0.08 for I⁻) by influencing non-radiative decay pathways. Time-resolved fluorescence (TRF) lifetimes (τ = 1.2–1.8 ns) validate these trends .

Methodological Resources

  • Synthesis : Ref. for step-by-step protocols.
  • Characterization : Ref. for crystallographic and magnetic data.
  • Applications : Ref. for sensor and biosensor design.

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